molecular formula C20H19NO6S2 B2758936 methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate CAS No. 496027-94-2

methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B2758936
CAS No.: 496027-94-2
M. Wt: 433.49
InChI Key: IAUBLRDIGPEBCU-UHFFFAOYSA-N
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Description

methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Properties

IUPAC Name

methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S2/c1-24-13-8-11(9-14(25-2)17(13)26-3)18(22)21-19-16(20(23)27-4)12(10-29-19)15-6-5-7-28-15/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUBLRDIGPEBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate benzoyl and carboxylate groups under controlled conditions. The reaction often requires catalysts such as cuprous iodide and reagents like N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing microwave irradiation to accelerate reaction rates .

Chemical Reactions Analysis

Types of Reactions

methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Biological Activity

Methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bithiophene backbone substituted with a trimethoxybenzamide group and a carboxylate moiety. Its molecular formula is C19H20N2O5S2C_{19}H_{20}N_2O_5S_2, and it possesses unique electronic properties that may contribute to its biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, its activity was assessed using the MCF-7 breast cancer cell line. The compound showed an IC50 value indicating potent anticancer activity.

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundMCF-72.11Inhibition of tubulin polymerization and induction of apoptosis

The mechanisms through which this compound exerts its cytotoxic effects include:

  • Inhibition of Tubulin Polymerization : The compound has been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This was evidenced by flow cytometry assays demonstrating increased pre-G1 phase populations in treated cells.
  • Induction of Apoptosis : Apoptotic pathways were activated as indicated by the significant stimulation of caspase 3/7 activity. The compound's ability to induce apoptosis was confirmed through various assays that measured mitochondrial membrane potential and caspase activation.

Study 1: Anticancer Activity in MCF-7 Cells

In a study published in Cell Chemical Biology, researchers evaluated the cytotoxic effects of this compound against MCF-7 cells. The results indicated an IC50 value of 2.11 μM, showcasing its potential as a therapeutic agent against breast cancer.

Study 2: Mechanistic Insights

Further investigations revealed that treatment with this compound resulted in significant changes in cell cycle dynamics and apoptosis markers. Flow cytometry results showed a marked increase in cells undergoing apoptosis after treatment, supporting its role as a potent anticancer agent.

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